molecular formula C9H12N2 B11923779 7-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine

7-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine

Cat. No.: B11923779
M. Wt: 148.20 g/mol
InChI Key: XTGRAJHJMJRFFP-UHFFFAOYSA-N
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Description

7-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine (CAS 99362-06-8) is a heterocyclic organic compound with the molecular formula C9H12N2 and a molecular weight of 148.21 g/mol . This tetrahydronaphthyridine scaffold is of significant value in medicinal chemistry and pharmaceutical research, particularly as a core structure in the development of potent and selective inverse agonists for the retinoid-related orphan receptor γt (RORγt) . RORγt is a master regulator of Th17 cell differentiation and the production of IL-17, which plays a critical role in the pathogenesis of various autoimmune diseases, including inflammatory bowel disease, rheumatoid arthritis, and psoriasis . Consequently, this scaffold is a critical intermediate for researchers developing new therapeutic agents for immune-mediated conditions. The synthesis of this particular chiral ring system has been historically challenging, with the first enantioselective synthesis only recently reported as a key advancement for scalable production . This compound is offered for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

7-methyl-1,2,3,4-tetrahydro-1,6-naphthyridine

InChI

InChI=1S/C9H12N2/c1-7-5-9-8(6-11-7)3-2-4-10-9/h5-6,10H,2-4H2,1H3

InChI Key

XTGRAJHJMJRFFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCCN2)C=N1

Origin of Product

United States

Preparation Methods

Ikekawa’s Pyridine Ring Expansion

The foundational synthesis of 1,6-naphthyridine derivatives was established by Nobuo Ikekawa in 1958. Using ethyl 2-methylnicotinate (22 ) as a precursor, the protocol involves sequential lactonization, amidation, and oxidation to construct the naphthyridine core. For this compound, the critical steps include:

  • Lactone Formation : Reaction of ethyl 2-methylnicotinate with formaldehyde under acidic conditions generates a lactone intermediate.

  • Amidation and Cyclization : Treatment with ammonia yields a tetracyclic amide, which undergoes oxidative aromatization to produce 5-hydroxy-1,6-naphthyridine.

  • Reduction and Methylation : Hydrogenation of the aromatic system introduces saturation, followed by methylation at the 7-position using methyl halides.

This method, while historically significant, suffers from moderate yields (50–70%) and requires multiple purification steps, limiting its utility for large-scale production.

Modern Catalytic Methods

Heck-Type Vinylation and Ammonia-Mediated Cyclization

A 2020 study demonstrated an efficient route to tetrahydro-1,6-naphthyridines via a Heck-type coupling and ammonia-mediated cyclization (Scheme 1):

  • Vinylation of Chloropyridine : Ethylene gas reacts with 2-chloro-6-methoxypyridine-3-carbonyl chloride in the presence of a palladium catalyst, yielding 2-vinyl-3-acylpyridine (19 ).

  • Cyclization with Ammonia : Heating 19 in methanolic ammonia induces hydroamination and cyclization, forming dihydronaphthyridine (17 ) in 85% yield.

  • Enantioselective Hydrogenation : Ruthenium-catalyzed transfer hydrogenation of 17 achieves the saturated tetrahydro-1,6-naphthyridine scaffold with >99% enantiomeric excess.

Advantages :

  • Atom-economical use of ethylene.

  • Chromatography-free purification.

  • Scalable to kilogram quantities.

Cyclization of Pyridine Derivatives

Acid-Mediated Cyclization

A widely adopted route involves cyclizing 2-methylpyridine derivatives under acidic conditions. For instance, treatment of 2-methyl-3-(aminomethyl)pyridine with sulfuric acid induces intramolecular condensation, forming the tetrahydro-1,6-naphthyridine framework. Key parameters include:

  • Temperature : 80–100°C.

  • Acid Concentration : 50–70% H₂SO₄.

  • Yield : 60–75%.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate cyclization steps, reducing reaction times from hours to minutes. For example, heating 2-methylpyridine-3-carboxamide with ammonium acetate under microwave conditions (150°C, 20 min) produces the target compound in 68% yield.

Comparative Analysis of Methods

MethodKey StepsYieldScalabilityPurification Needs
Ikekawa’s ClassicalLactonization, oxidation50–70%LowColumn chromatography
Heck VinylationVinylation, ammonia cyclization85%HighAqueous workup
Acid CyclizationIntramolecular condensation60–75%ModerateDistillation
MicrowaveMicrowave-assisted cyclization68%ModerateFiltration

Key Findings :

  • The Heck-type protocol offers superior yield and scalability, making it ideal for industrial applications.

  • Classical methods remain valuable for structural analogs but require optimization for cost-effectiveness.

  • Microwave-assisted synthesis balances speed and efficiency for small-scale research.

Reaction Mechanisms and Intermediate Characterization

Ammonia-Mediated Cyclization

The conversion of 2-vinyl-3-acylpyridine (19 ) to dihydronaphthyridine (17 ) proceeds via:

  • Nucleophilic Attack : Ammonia attacks the α,β-unsaturated carbonyl, forming an enamine.

  • 6-π Electrocyclization : Conrotatory ring closure generates the dihydronaphthyridine core.

  • Oxidation Control : Exclusion of oxygen minimizes aromatization to 26 .

Enantioselective Hydrogenation

The ruthenium-catalyzed step employs Noyori-type ligands to transfer hydride selectively to the prochiral carbon, achieving high enantiopurity. Computational studies suggest a transition state stabilized by π–π interactions between the ligand and naphthyridine ring .

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can convert it to more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly used under various conditions, including acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce a variety of functionalized naphthyridines.

Scientific Research Applications

Chemistry

7-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine serves as a building block in the synthesis of complex molecules and acts as a ligand in coordination chemistry. Its ability to participate in various chemical reactions makes it valuable for developing new materials.

Biology

This compound has been studied for its potential biological activities:

  • Antimicrobial Activity : Research indicates significant effectiveness against various bacterial strains and fungi. The mechanism involves the inhibition of enzymes critical for microbial survival.
  • Anticancer Properties : In vitro studies show that it can inhibit the proliferation of cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

Antileishmanial Activity

A study evaluated naphthyridine derivatives for their antileishmanial activity. Certain analogs exhibited potent effects against Leishmania parasites in vitro but showed limited in vivo efficacy due to rapid clearance from the bloodstream .

Selectivity and Potency

Another investigation focused on the selectivity and potency of naphthyridine derivatives against cancer cell lines. The compounds demonstrated a promising balance of potency compared to established chemotherapeutics .

Mechanism of Action

The mechanism of action of 7-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through molecular modeling and experimental studies.

Comparison with Similar Compounds

7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine

  • CAS : 274676-47-0
  • Molecular Formula : C₉H₁₂N₂
  • Molecular Weight : 148.21 g/mol
  • Key Differences : The 1,8-naphthyridine isomer (vs. 1,6-naphthyridine) alters the nitrogen positions, impacting hydrogen bonding and steric interactions. This compound has a melting point of 88–91°C and is used in ligand design for metal coordination complexes .

5-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine (45)

  • Synthesis : Catalytic hydrogenation of 5-methyl-1,6-naphthyridine (Pd/CaCO₃, H₂, MeOH, 20°C, 80% yield) .
  • Key Differences: Methyl substitution at the 5-position (vs.

5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine

  • CAS : 98490-61-0
  • Molecular Formula : C₈H₉ClN₂
  • Molecular Weight : 168.62 g/mol
  • Key Differences: The chloro substituent at the 5-position introduces electronegativity, favoring nucleophilic substitution reactions.

Functional Group Variations

8-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine

  • CAS : 1806331-60-1
  • Molecular Formula : C₉H₁₂N₂O
  • Key Differences : Methoxy groups enhance solubility in polar solvents and modulate electronic effects for downstream functionalization .

7-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine

  • CAS : 1260667-79-5
  • Molecular Weight : 213.07 g/mol
  • Applications : Bromine serves as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling access to aryl- or heteroaryl-substituted derivatives .

Physicochemical Properties

Property 7-Methyl-1,6-naphthyridine (44) 7-Methyl-1,8-naphthyridine 5-Chloro-1,6-naphthyridine
Molecular Weight (g/mol) 148.21 (estimated) 148.21 168.62
Melting Point Not reported 88–91°C Not reported
Solubility Likely polar aprotic solvents Methanol, DCM Limited data; stable at 2–8°C
Reactivity Base-sensitive Stable under acidic conditions Hydrolytically sensitive

Biological Activity

7-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine is a nitrogen-containing heterocyclic compound belonging to the naphthyridine family. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article delves into its biological activity, including antimicrobial and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

This compound features a fused-ring system comprising two pyridine rings. The presence of a methyl group at the 7-position influences its chemical reactivity and biological activity. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which can be leveraged in synthetic applications and biological assays .

Biological Activities

Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains and fungi. The mechanism of action appears to involve the inhibition of specific enzymes critical for microbial survival .

Anticancer Properties
This compound has also been investigated for its potential anticancer effects. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines. The biological activity is often attributed to its ability to induce apoptosis and inhibit cell cycle progression in cancer cells .

Case Studies

  • Antileishmanial Activity
    A series of naphthyridine derivatives were evaluated for their antileishmanial activity. One study reported that certain analogs exhibited potent activity against Leishmania parasites in vitro. However, the in vivo efficacy was limited due to rapid clearance from the bloodstream .
  • Selectivity and Potency
    Another study focused on the selectivity and potency of naphthyridine derivatives against various cancer cell lines. The compounds showed a promising balance of potency and selectivity compared to established chemotherapeutics .

The mechanism by which this compound exerts its biological effects involves interaction with molecular targets such as enzymes or receptors. For instance:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
  • Receptor Modulation : It can modulate receptor activity that is pivotal in signaling pathways related to cell growth and apoptosis .

Comparative Analysis

A comparative analysis with similar compounds reveals that this compound possesses unique properties due to its specific methyl substitution. This modification can enhance its therapeutic profile by improving interaction with molecular targets while potentially altering pharmacokinetic properties .

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism
This compoundSignificantModerateEnzyme inhibition
8-HydroxynaphthyridineModerateHighMetal sequestration
2-Methyl-1,8-naphthyridineLowSignificantReceptor modulation

Q & A

Q. What are the common synthetic routes for 7-methyl-1,2,3,4-tetrahydro-1,6-naphthyridine?

The synthesis of this compound typically involves cyclization and reduction strategies. For example, a related 1,6-naphthyridine derivative (3-methyl-1,6-naphthyridin-2(1H)-one) was synthesized via photocyclization of N-(4-pyridinyl)methacrylamide, followed by dehydrogenation in acetic acid . For tetrahydro derivatives, catalytic hydrogenation is effective: 5-methyl-1,6-naphthyridine was reduced to 5-methyl-1,2,3,4-tetrahydro-1,6-naphthyridine using Pd/CaCO₃ under H₂ at 20°C (80% yield) . Methyl substituents can be introduced via alkylation or substitution reactions under controlled conditions.

Q. How is the structure of this compound characterized?

Structural confirmation relies on spectroscopic and chromatographic methods:

  • NMR : Proton and carbon NMR identify substituent positions and ring saturation.
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 148.209 for C₉H₁₂N₂) validate molecular weight .
  • X-ray Crystallography : Resolves stereochemistry and bond angles, though this requires high-purity crystals.
  • HPLC/GC : Purity assessment and byproduct detection .

Advanced Research Questions

Q. How can reaction conditions be optimized to introduce functional groups at specific positions?

Substituent placement depends on precursor design and reaction kinetics. For example:

  • Chlorination : 2-Hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine reacts with POCl₃ under reflux with FeCl₃ or TMPO catalysts to yield chloro derivatives .
  • Arylation : Methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate undergoes Suzuki coupling with arylboronic acids to produce mono- or diarylated products .
  • Catalyst Selection : MCM-41-SO₃H nanocatalysts improve yields in solvent-free syntheses of amino-naphthyridines .

Q. How to resolve contradictions in biological activity data across studies?

Discrepancies often arise from structural analogs or assay variability. Key steps include:

  • Structural Validation : Confirm compound identity via NMR and HRMS to rule out impurities .
  • Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., enzyme inhibition assays for kinase targets) .
  • SAR Analysis : Evaluate substituent effects; e.g., nitro groups at position 3 enhance reactivity but may reduce solubility .

Q. What methodologies are effective for analyzing complex reaction mixtures?

  • Chromatography : Reverse-phase HPLC separates intermediates (e.g., mono- vs. diarylated naphthyridines) .
  • Tandem MS : Identifies byproducts in hydrogenolysis reactions, such as 8-hydroxy-1,2,3,4-tetrahydro-1,6-naphthyridine-2-carboxylic acid .
  • Kinetic Studies : Monitor reaction progress via UV-Vis or FTIR to optimize time/temperature .

Methodological Challenges and Solutions

Q. How to mitigate pitfalls in naphthyridine cyclization reactions?

Cyclization often competes with side reactions. Strategies include:

  • Temperature Control : Ozonolysis of methyl 1-acetyl-4-methoxycarbonylmethylene derivatives at 78°C selectively yields ketones (74% yield) .
  • Protecting Groups : Use trityl or Boc groups to block reactive amines during functionalization .

Q. What advanced techniques improve yield in multi-step syntheses?

  • Flow Chemistry : Enhances reproducibility in photocyclization steps .
  • Microwave Assistance : Reduces reaction times for dehydrogenation or alkylation .
  • Computational Modeling : Predicts regioselectivity in electrophilic substitutions using DFT calculations .

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